![molecular formula C8H8ClNO B13609280 2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one](/img/structure/B13609280.png)
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(4-methylpyridin-2-yl)ethan-1-one. One common method is the reaction of 1-(4-methylpyridin-2-yl)ethan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(4-methylpyridin-2-yl)ethan-1-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic substitution: 1-(4-methylpyridin-2-yl)ethan-1-amine.
Reduction: 2-Chloro-1-(4-methylpyridin-2-yl)ethanol.
Oxidation: 2-Chloro-1-(4-methylpyridin-2-yl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methylpyridin-2-yl)ethan-1-one
- 2-Chloro-1-(4-methylphenyl)ethan-1-one
- 1-(5-amino-2-chloropyridin-4-yl)ethanone
Uniqueness
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom and the methyl group can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-(4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 |
InChI Key |
SMPYQTZGSOFFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)CCl |
Origin of Product |
United States |
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